![molecular formula C10H8ClN3O B13318197 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the reaction of 4-chloro-1H-pyrazole with 2-bromo-5-chloropyridine under basic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to promote the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions: 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 1-(4-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one
- 1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea
- 1-(4-Chlorophenyl)-3-(pyridin-2-yl)thiourea
Uniqueness: 1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic and steric properties. This structural feature allows for specific interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
1-[5-(4-chloropyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-3-2-9(5-12-10)14-6-8(11)4-13-14/h2-6H,1H3 |
InChIキー |
QMUMIQIZTLTBFV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(C=C1)N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


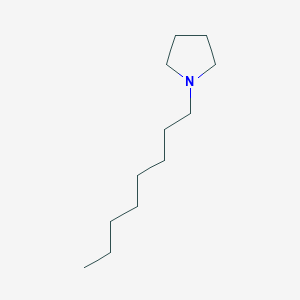
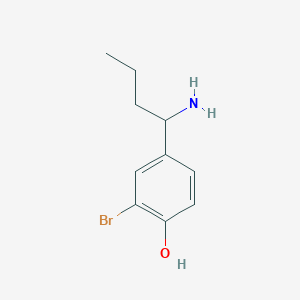
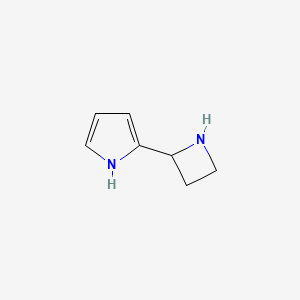
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
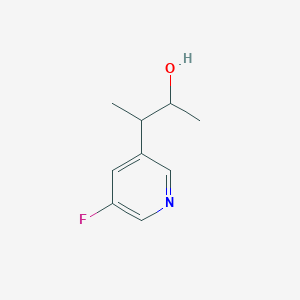
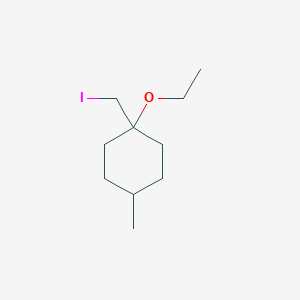
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
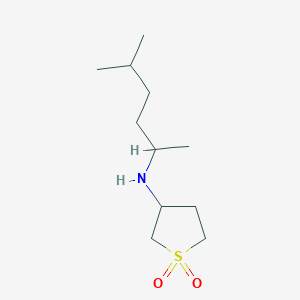

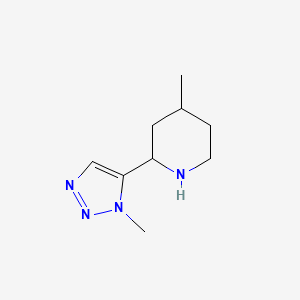
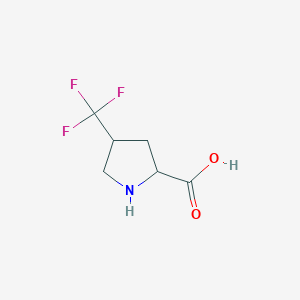
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
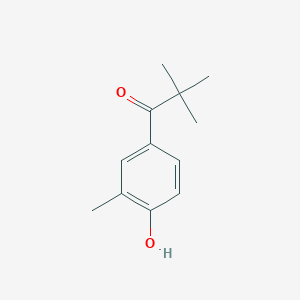
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
